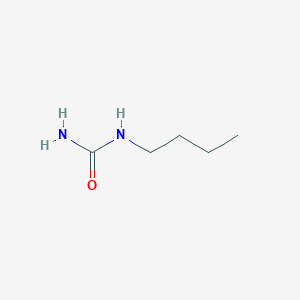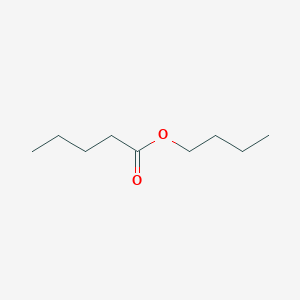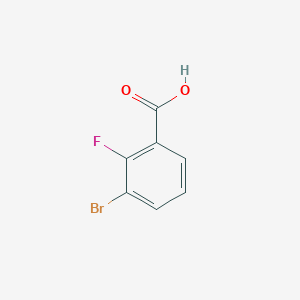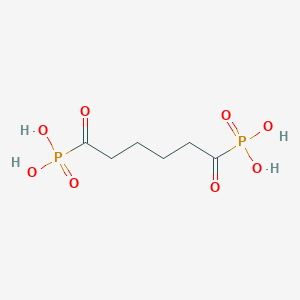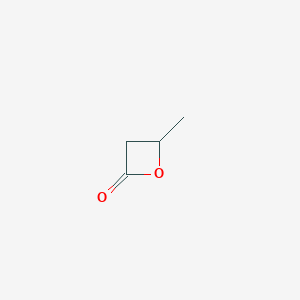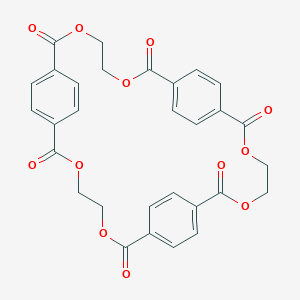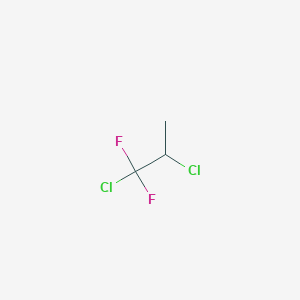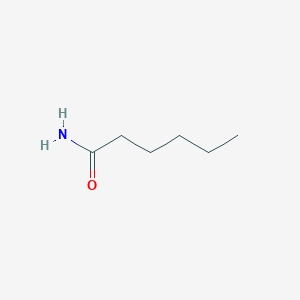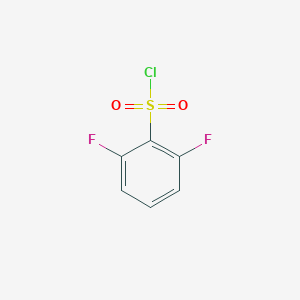![molecular formula C12H16F8INO3Si B146256 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- CAS No. 135587-12-1](/img/structure/B146256.png)
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,9-Trioxa-5-aza-1-silabicyclo[333]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- is a complex organofluorine compound It is characterized by the presence of multiple fluorine atoms, an iodine atom, and a unique bicyclic structure containing silicon, oxygen, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of fluorine atoms into the hexyl chain.
Iodination: Substitution of a hydrogen atom with an iodine atom.
Cyclization: Formation of the bicyclic structure through a series of condensation reactions involving silicon, oxygen, and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex molecules.
Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging or as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-: The parent compound.
1-(3,3,4,4,5,5,6,6-Octafluoro-1-chlorohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: A similar compound with chlorine instead of iodine.
1-(3,3,4,4,5,5,6,6-Octafluoro-1-bromohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: A similar compound with bromine instead of iodine.
Uniqueness
2,8,9-Trioxa-5-aza-1-silabicyclo[333]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro and bromo analogs
Eigenschaften
IUPAC Name |
1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F8INO3Si/c13-9(14)11(17,18)12(19,20)10(15,16)7-8(21)26-23-4-1-22(2-5-24-26)3-6-25-26/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTJAAXCEFIJKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(F)F)(F)F)(F)F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F8INO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929077 |
Source


|
| Record name | 1-(3,3,4,4,5,5,6,6-Octafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135587-12-1 |
Source


|
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135587121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,3,4,4,5,5,6,6-Octafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
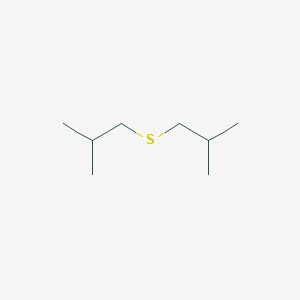
![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)
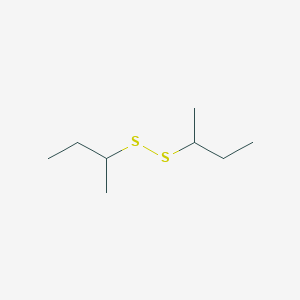
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B146183.png)
![(17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide](/img/structure/B146186.png)
